molecular formula C18H14N2O3S2 B2461951 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 921569-55-3

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2461951
CAS No.: 921569-55-3
M. Wt: 370.44
InChI Key: PFZUUHBCKBOXMK-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.

    Organic Synthesis:

Future Directions

Thiazoles have been the subject of much research due to their diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that “N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide” and similar compounds could have potential applications in various therapeutic areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base.

    Synthesis of the Thiazole Ring: The thiazole ring can be formed by reacting α-haloketones with thiourea.

    Coupling of Benzofuran and Thiazole Rings: The benzofuran and thiazole rings are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromoacetylthiophene with the coupled benzofuran-thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds containing the benzofuran ring, such as amiodarone and psoralen.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine and ritonavir.

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxamide.

Uniqueness

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-2-22-13-6-3-5-11-9-14(23-16(11)13)12-10-25-18(19-12)20-17(21)15-7-4-8-24-15/h3-10H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUUHBCKBOXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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